molecular formula C8H10O5 B13540977 (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid

(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid

Cat. No.: B13540977
M. Wt: 186.16 g/mol
InChI Key: LPGRDDHUKZNRMC-NTSWFWBYSA-N
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Description

(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the microbial oxidation of cyclohexane derivatives using specific strains of bacteria such as Pseudomonas putida. This method leverages the bacteria’s enzymatic machinery to introduce hydroxyl groups at specific positions on the cyclohexane ring, followed by further chemical transformations to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These processes are optimized for high yield and purity, often incorporating advanced bioreactors and downstream processing techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to convert existing ones into more reactive species.

    Reduction: Reduction reactions can be used to modify the ketone group, potentially converting it into an alcohol or other functional groups.

    Substitution: The carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide to activate the carboxylic acid groups for further transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacids or keto acids, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can lead to the formation of esters, amides, or other substituted compounds.

Scientific Research Applications

(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may inhibit certain enzymes by mimicking the natural substrate’s structure, thereby blocking the enzyme’s active site and preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-methyl-4-cyclohexene-1,2-dicarboxylic acid
  • cis-2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid
  • 1,2-dihydroxycyclohexane-1-carboxylic acid

Uniqueness

What sets (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid apart from similar compounds is its specific stereochemistry and the presence of both a ketone and two carboxylic acid groups. This unique combination of functional groups and stereochemistry makes it particularly valuable in asymmetric synthesis and as a chiral building block in organic chemistry .

Properties

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C8H10O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h5-6H,1-3H2,(H,10,11)(H,12,13)/t5-,6+/m0/s1

InChI Key

LPGRDDHUKZNRMC-NTSWFWBYSA-N

Isomeric SMILES

C1CC(=O)C[C@H]([C@H]1C(=O)O)C(=O)O

Canonical SMILES

C1CC(=O)CC(C1C(=O)O)C(=O)O

Origin of Product

United States

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